methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate
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Overview
Description
Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H10ClINO3. This compound is characterized by the presence of a chloro group, an iodobenzoyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones and other oxidized products.
Scientific Research Applications
Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate
- Methyl 4-chloro-3-[(3-iodobenzoyl)amino]benzoate
- Methyl 4-chloro-3-[(4-chloro-3-iodobenzoyl)amino]benzoate
Uniqueness
Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is unique due to the specific positioning of the iodo group on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO3/c1-21-15(20)9-6-7-11(16)13(8-9)18-14(19)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEQNFRPJKFGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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